molecular formula C18H20N2O4S B4921094 N-cyclopropyl-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide

N-cyclopropyl-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide

Cat. No.: B4921094
M. Wt: 360.4 g/mol
InChI Key: RVUBFESYPWHPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide is a chemical compound with potential therapeutic applications. It belongs to the class of sulfonylurea derivatives and has been synthesized by various methods.

Mechanism of Action

N-cyclopropyl-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide binds to the sulfonylurea receptor 1 (SUR1) and inhibits its activity. This leads to the inhibition of ATP-sensitive potassium channels (KATP) and subsequent depolarization of the cell membrane. The depolarization triggers calcium influx and results in the activation of various signaling pathways that are involved in the regulation of insulin secretion, neuronal survival, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase insulin secretion, improve glucose tolerance, and reduce blood glucose levels in animal models of diabetes. It has also been shown to reduce infarct size and improve neurological outcomes in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has several advantages and limitations for lab experiments. Its potency and selectivity for the sulfonylurea receptor 1 (SUR1) make it a useful tool for studying the role of KATP channels in various physiological and pathological processes. However, its limited solubility in water and potential toxicity at high concentrations can pose challenges for its use in in vitro and in vivo experiments.

Future Directions

N-cyclopropyl-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has several potential future directions for research. It can be further studied for its therapeutic applications in various diseases such as diabetes, stroke, and traumatic brain injury. Its mechanism of action can also be explored to identify new targets for drug development. Additionally, its structure can be modified to improve its solubility and reduce its toxicity, making it a more useful tool for lab experiments.

Synthesis Methods

N-cyclopropyl-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide can be synthesized by several methods. One of the most common methods involves the reaction of 4-methoxybenzenesulfonyl chloride with N-cyclopropyl-4-aminobenzamide in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white solid.

Scientific Research Applications

N-cyclopropyl-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the sulfonylurea receptor 1 (SUR1) and has shown promising results in the treatment of various diseases such as diabetes, stroke, and traumatic brain injury.

Properties

IUPAC Name

N-cyclopropyl-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-20(25(22,23)17-11-9-16(24-2)10-12-17)15-7-3-13(4-8-15)18(21)19-14-5-6-14/h3-4,7-12,14H,5-6H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUBFESYPWHPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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